2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Description
Table 1: Key Physicochemical Properties
Research Applications Highlight
- Synthetic Chemistry : Optimized via Suzuki–Miyaura coupling to introduce aryl-ether linkages under anhydrous conditions.
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals autocatalytic decomposition in glass reactors, informing industrial safety protocols.
Properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-6-4(10)2-1-3-5(6)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFZEMOULNDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the chlorination of 3-fluoroanisole using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the halogens.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Scientific Research Applications
2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The target compound is compared below with two closely related analogs (Table 1):
Table 1: Structural and Electronic Comparison
*Hypothetical compound for illustrative purposes.
Key Observations:
Electron-Withdrawing Effects:
- The target compound’s -O-CF₂Cl group exerts a stronger electron-withdrawing effect than -O-CF₂H (as in the analog from ) due to the additional chlorine atom. However, it is less electron-withdrawing than -O-CF₃ (trifluoromethoxy), which has three fluorine atoms .
- Reduced electron density on the benzene ring enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack.
Bioactivity Implications: Studies on halogenated aromatics () demonstrate that electron-withdrawing groups (e.g., -Cl, -F) enhance bioactivity, such as nitric oxide (NO) inhibition. For example, analogs with -O-CF₂Cl (target compound) are predicted to exhibit higher NO suppression than those with -O-CF₂H . The trifluoromethoxy analog (-O-CF₃) would theoretically show even greater activity, but its synthesis and stability may present challenges.
Physicochemical Properties
- Conversely, higher halogen content may reduce aqueous solubility, limiting formulation options.
Thermal Stability:
- The -O-CF₂Cl group is less stable than -O-CF₃ under hydrolytic conditions due to the polarizable C-Cl bond. This could affect storage and environmental persistence.
Biological Activity
2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene is an organic compound characterized by a unique combination of functional groups, including chlorinated and fluorinated substituents on a benzene ring. Its molecular formula is C₇H₃Cl₂F₃O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is depicted below:
The presence of multiple halogen atoms enhances its reactivity and interaction with biological targets. The compound's unique properties make it a valuable candidate for various applications in research and industry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Preliminary studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Significant interest has been directed towards the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- U-937 (human acute monocytic leukemia)
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| U-937 | 10.38 | Disruption of cell cycle progression |
These findings suggest that the compound may act as a potent anticancer agent, warranting further investigation into its therapeutic potential.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The compound is believed to form covalent or non-covalent bonds with enzymes or receptors, altering their function and leading to downstream biological effects.
Interaction with Enzymes
Studies have shown that this compound may inhibit key enzymes involved in cancer cell proliferation, thus contributing to its anticancer effects. For example, it has been suggested that the presence of electron-withdrawing groups enhances binding affinity to target enzymes, which is crucial for its biological activity.
Case Studies
Recent research has highlighted several case studies focusing on the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in MDPI demonstrated that the compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assessment : An assessment conducted on various cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells through caspase-3 activation, highlighting its potential as an anticancer agent .
- Mechanistic Insights : A study exploring the interaction between this compound and dihydroorotate dehydrogenase (DHODH) provided insights into its role as a potential therapeutic target for malaria treatment .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene, and what experimental conditions are critical for high yield?
A: The synthesis typically involves sequential halogenation and methoxy-group introduction. A common route starts with fluorobenzene derivatives undergoing electrophilic halogenation using Cl₂ or ClF₃ under anhydrous conditions . The difluoromethoxy group is introduced via nucleophilic substitution with reagents like ClCF₂O−, requiring catalysts (e.g., CuI) and polar aprotic solvents (e.g., DMF) at 60–80°C . Key factors include strict temperature control to avoid side reactions and inert atmospheres to prevent hydrolysis of intermediates. Purity is confirmed via GC-MS or HPLC (>95%) .
Q. Q2: How can researchers characterize the structural and electronic properties of this compound?
A: Techniques include:
- X-ray crystallography for precise bond lengths/angles (e.g., C–Cl: ~1.73 Å; C–F: ~1.34 Å) .
- NMR spectroscopy : ¹⁹F NMR distinguishes CF₂ groups (δ −70 to −80 ppm), while ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) .
- DFT calculations to map electron density and predict reactivity (e.g., electrophilic sites at ortho positions) .
Advanced Reaction Mechanisms
Q. Q3: What reaction mechanisms dominate in Suzuki-Miyaura coupling involving this compound, and how do substituents influence catalytic efficiency?
A: The chloro and fluoro substituents act as directing groups, enabling regioselective cross-coupling. The difluoromethoxy group stabilizes transition states via electron-withdrawing effects, enhancing Pd-catalyzed coupling rates . For example, coupling with arylboronic acids proceeds at 80°C with Pd(PPh₃)₄, yielding biaryls with >80% efficiency. Substituent position impacts steric hindrance: meta-fluoro groups reduce reactivity by 20% compared to para-substituted analogs .
Q. Q4: How do competing substitution and elimination pathways affect synthetic outcomes?
A: Under basic conditions (e.g., K₂CO₃ in DMSO), nucleophilic attack on the chloro group competes with β-elimination. For instance, reaction with amines yields 30% substitution product but 50% elimination (forming difluoromethoxybenzene) due to steric strain . Optimizing solvent polarity (e.g., switching from DMSO to THF) reduces elimination by 40% .
Biological Activity and Mechanism
Q. Q5: What methodologies are used to evaluate the compound’s biological activity, and what are key findings?
A:
- Antimicrobial assays (MIC testing): IC₅₀ of 12.34 µM against E. coli .
- Cancer cell line studies (MTT assay): 15.63 µM IC₅₀ against MCF-7 breast cancer cells .
- Enzyme inhibition : Competitive inhibition of CYP450 (Kᵢ = 5.2 µM) via halogen bonding with active-site residues .
Q. Q6: How do structural modifications alter bioactivity?
A: Comparative data for analogs:
| Compound | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| Parent compound | 15.63 | 2.8 |
| 1-Chloro-3-fluoro analog | 0.48 | 3.1 |
| Nitro-substituted derivative | 12.34 | 2.5 |
| The fluoro-nitro derivative shows reduced potency due to decreased membrane permeability (lower LogP) . |
Data Contradictions and Resolution
Q. Q7: How can researchers resolve discrepancies in reported reaction yields or bioactivity data?
A: Contradictions often arise from:
- Impurity profiles : Side products (e.g., dehalogenated species) skew bioactivity; use LC-MS to verify purity .
- Assay variability : Standardize protocols (e.g., fixed cell densities in MTT assays) .
- Solvent effects : DMSO at >0.1% can artifactually inhibit enzyme activity; use lower concentrations .
Q. Q8: Why do computational predictions sometimes conflict with experimental reactivity data?
A: DFT models may overlook steric effects (e.g., ortho-substituent hindrance) or solvent interactions. For example, calculated activation energy for substitution is 25 kcal/mol, but experimental values reach 30 kcal/mol in polar solvents due to solvation .
Advanced Methodological Design
Q. Q9: What strategies optimize one-pot syntheses of derivatives for high-throughput screening?
A: Use flow chemistry with immobilized catalysts (e.g., Pd on Al₂O₃) to minimize intermediate isolation. A 3-step cascade (halogenation, coupling, deprotection) achieves 70% yield in <2 hours . Automated liquid handlers enable parallel screening of 96 variants/day .
Q. Q10: How can in silico tools guide the design of analogs with improved pharmacological properties?
A:
- Molecular docking : Predict binding to targets (e.g., EGFR kinase) using Glide SP scoring .
- ADMET prediction : SwissADME estimates bioavailability (e.g., >80% for analogs with LogP <3) .
- Retrosynthesis AI : Tools like Pistachio propose novel routes using Reaxys databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
